4H-Benzo[d][1,3]oxazin-2-amine is a heterocyclic compound that belongs to the class of benzo[d][1,3]oxazines. These compounds are characterized by a fused benzene and oxazine ring structure, which confers unique chemical properties and potential biological activities. The compound is significant in medicinal chemistry due to its pharmacological properties, including antimicrobial and anti-inflammatory effects.
The synthesis of 4H-benzodioxazines has been explored in various studies, highlighting its relevance in organic synthesis and medicinal chemistry. Notable research includes methods for synthesizing 4H-benzo[d][1,3]oxazin-4-ones and their derivatives, which are closely related to 4H-benzodioxazine structures .
4H-Benzo[d][1,3]oxazin-2-amine can be classified as:
The synthesis of 4H-benzo[d][1,3]oxazin-2-amine can be achieved through various methods:
The palladium-catalyzed method typically requires:
The molecular structure of 4H-benzo[d][1,3]oxazin-2-amine features:
The molecular formula for 4H-benzo[d][1,3]oxazin-2-amine is C9H10N2O. The compound exhibits characteristic spectral data that can be analyzed using techniques such as NMR and mass spectrometry to confirm its structure.
4H-benzo[d][1,3]oxazin-2-amine can undergo several chemical reactions:
Reactions typically require controlled conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for compounds like 4H-benzo[d][1,3]oxazin-2-amine often involves:
Studies have shown that these mechanisms can be influenced by substituents on the benzene ring and reaction conditions .
Spectroscopic techniques (NMR, IR) provide insight into functional groups and structural integrity.
4H-benzo[d][1,3]oxazin-2-amine has potential applications in:
Research continues to explore its utility in various fields, emphasizing its importance in synthetic organic chemistry and drug development .
4H-Benzo[d][1,3]oxazin-2-amine is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,3-oxazine moiety, with an amino group at the C2 position. Its systematic IUPAC name is 7-amino-1,4-dihydro-3,1-benzoxazin-2-one, and it has the molecular formula C₈H₈N₂O₂ [3] [10]. The core scaffold consists of:
Table 1: Core Structural Features of 4H-Benzo[d][1,3]oxazin-2-amine
Position | Atom/Group | Role in Reactivity | Spectral Signatures |
---|---|---|---|
C2 | -NH₂ | Nucleophile; H-bond donor | IR: 3350–3480 cm⁻¹ (N-H stretch) [6] |
N3 | Imine nitrogen | Coordination site for metals | NMR: δ 160–165 ppm (C2) [9] |
O1 | Ether oxygen | H-bond acceptor; Electronic effects | NMR: δ 70–75 ppm (C4) [7] |
Resonance delocalization within the oxazine ring creates a partially positive charge at C4 and C2, enhancing electrophilicity. The amino group’s orientation allows for tautomerization, forming an imino tautomer that influences binding to biological targets [4] [7]. This architecture enables N-directed ortho-C−H functionalization, where the imine nitrogen acts as a directing group for transition metals, facilitating regioselective modifications like acetoxylation or olefination [4].
The chemistry of benzoxazinones dates to 1902, with Heller and Fiesselmann’s synthesis of 2-substituted derivatives from anthranilic acids and acyl chlorides [9]. 4H-Benzo[d][1,3]oxazin-2-amine emerged as a distinct scaffold in the 1980s–1990s, driven by interest in:
Table 2: Evolution of Synthetic Approaches to 4H-Benzo[d][1,3]oxazin-2-amine
Era | Method | Conditions | Advances/Limitations |
---|---|---|---|
Classical (1902) | Anthranilic acid + acyl chlorides | Pyridine, 0°C to RT | High yields; limited to 2-aryl derivatives [9] |
Modern (2010s) | CuO@RHA/MCM-41 nanocomposite catalysis | CO₂ fixation, ultrasound, RT | Eco-friendly; incorporates CO₂ [2] |
Recent (2020s) | Gold(I)-catalyzed cycloisomerization | N-(2-Alkynyl)aryl benzamides, DCM | Mild conditions; modular C2 substituents [5] |
Advances in catalysis, particularly gold(I) complexes and copper nanocomposites, enabled efficient cycloisomerizations and C−H functionalizations under mild conditions [5] [2]. These methods overcame limitations of classical routes, such as harsh temperatures (100°C+) and poor regioselectivity, expanding access to derivatives for drug discovery [4] [7].
The bioactivity of 4H-benzo[d][1,3]oxazin-2-amine derivatives stems from three pharmacophoric elements:
Table 3: Structure-Activity Relationships (SAR) of Key Derivatives
Derivative | Biological Target | Activity Metrics | Structural Determinants |
---|---|---|---|
7-Nitro-2-(p-tolyl) analog (3a) | HeLa cervical cancer cells | IC₅₀ = 28.54% cell viability loss [6] | -NO₂ group; methyl at 2-aryl para-position |
Triazole-linked benzoxazinone (8k) | A549 lung cancer cells | IC₅₀ = 1.90 μM [8] | Triazole N-coordination; C2 aryl group |
2-(4-Fluorophenyl) variant | Staphylococcus aureus | Zone: 35 mm inhibition [8] | Fluorine-enhanced membrane penetration |
Mechanistically, derivatives like 8k inhibit VEGFR2 kinase (PDB: 3CP9) via binding to Arg373 and Lys387 residues, disrupting angiogenesis [8]. Docking studies confirm the amino group’s role: protonation at physiological pH stabilizes salt bridges with aspartate/glutamate residues in caspase-3 (Ki = 3.713–4.397 nM) [6] [8]. Hybridization strategies, such as conjugating 1,2,3-triazoles, improve bioavailability and enhance anticancer effects 2–3-fold versus doxorubicin [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: